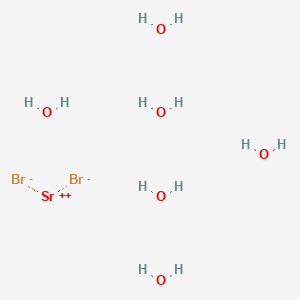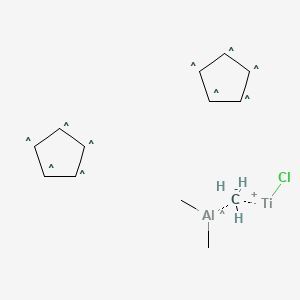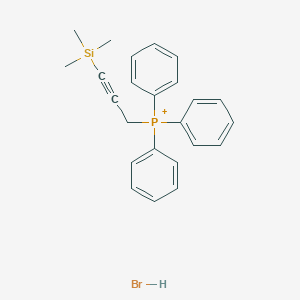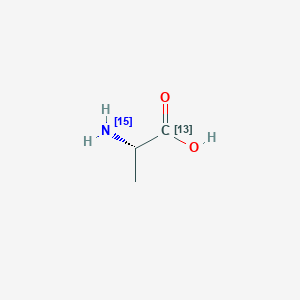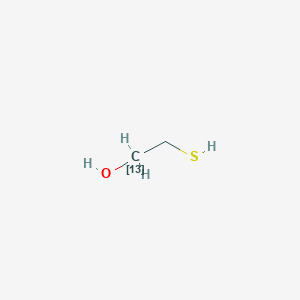
2-Ethylhexanoic acid,cobalt salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt(II) 2-ethylhexanoate solution is an organometallic compound that is soluble in organic solvents. It is commonly used as a catalyst in various chemical reactions, particularly in polymerization and oxidation processes. The compound is known for its ability to accelerate the drying of paints and coatings, making it a valuable component in the coatings industry .
Méthodes De Préparation
Cobalt(II) 2-ethylhexanoate solution is typically prepared by reacting cobalt(II) oxide or cobalt(II) hydroxide with 2-ethylhexanoic acid. The reaction is carried out in an organic solvent, such as mineral spirits, under controlled temperature and pressure conditions. The resulting product is a solution containing cobalt(II) 2-ethylhexanoate .
Analyse Des Réactions Chimiques
Cobalt(II) 2-ethylhexanoate solution undergoes various types of chemical reactions, including:
Oxidation: It can act as a catalyst in oxidation reactions, facilitating the conversion of organic compounds to their oxidized forms.
Reduction: The compound can also participate in reduction reactions, where it helps in the reduction of other chemical species.
Substitution: Cobalt(II) 2-ethylhexanoate can undergo substitution reactions, where the 2-ethylhexanoate ligands are replaced by other ligands.
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed from these reactions depend on the specific reactants and conditions used .
Applications De Recherche Scientifique
Cobalt(II) 2-ethylhexanoate solution has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and oxidation processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new drugs and therapeutic agents.
Industry: Cobalt(II) 2-ethylhexanoate is widely used in the coatings industry as a drying agent for paints and coatings. .
Mécanisme D'action
The mechanism of action of cobalt(II) 2-ethylhexanoate solution involves its ability to act as a catalyst in various chemical reactions. The compound interacts with reactants, facilitating the formation of intermediate species that lead to the desired products. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparaison Avec Des Composés Similaires
Cobalt(II) 2-ethylhexanoate solution can be compared with other similar compounds, such as:
Cobalt(II) acetylacetonate: Another cobalt-based catalyst used in organic synthesis and polymerization reactions.
Cobalt(II) naphthenate: Commonly used as a drying agent in the coatings industry.
Copper(II) 2-ethylhexanoate: Similar to cobalt(II) 2-ethylhexanoate, but with copper as the central metal ion
Cobalt(II) 2-ethylhexanoate is unique in its specific catalytic properties and its effectiveness as a drying agent in the coatings industry .
Propriétés
Formule moléculaire |
C16H32CoO4 |
|---|---|
Poids moléculaire |
347.36 g/mol |
Nom IUPAC |
cobalt;2-ethylhexanoic acid |
InChI |
InChI=1S/2C8H16O2.Co/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10); |
Clé InChI |
YZRQXCANVHHNPD-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



